tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate
Description
Historical Context and Discovery
The development of tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate emerged from the broader historical evolution of carbamate chemistry and bicyclic organic frameworks. Carbamates, as a class, represent stable chemical compounds derived from carbamic acid, characterized by the presence of the R–O–CO–NH–R functional group. The historical significance of carbamates in medicinal chemistry became evident with their widespread adoption as components of numerous medications approved by regulatory agencies worldwide. The specific oxabicyclic framework found in this compound traces its origins to synthetic methodologies developed for creating rigid, three-dimensional molecular architectures that could serve as alternatives to traditional aromatic systems.
The compound was first catalogued in chemical databases in 2014, as evidenced by its creation date in PubChem records. This timing coincides with increased research interest in bicyclic compounds as bioisosteres for phenyl rings, a field that gained significant momentum following pioneering work demonstrating that replacement of phenyl rings with bicyclic alternatives could improve physicochemical properties while retaining biological activity. The 2-oxabicyclo[2.2.2]octane core structure has been recognized in the literature not specifically as a phenyl bioisostere initially, but rather as a starting material in organic synthesis and as an analog of other cyclic structures such as 4-aminopiperidine or cyclohexane.
Research into oxabicyclic compounds gained particular attention in 2014 when Singh and Fukuda developed synthetic approaches to 2-oxabicyclo[2.2.2]octane derivatives, establishing foundational methodologies that would later enable the synthesis of more complex derivatives like the vinyl-substituted carbamate under study. The specific vinyl-substituted derivative represents an advancement in synthetic accessibility and functional group tolerance within this structural family.
Nomenclature and Structural Classification
The systematic nomenclature of this compound reflects its complex structural architecture through International Union of Pure and Applied Chemistry conventions. The compound is officially designated as tert-butyl N-(1-ethenyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate according to computational descriptors. This nomenclature captures several critical structural elements: the tert-butyl protecting group attached to the carbamate nitrogen, the ethenyl (vinyl) substituent at position 1 of the bicyclic core, the oxygen bridge characteristic of oxabicyclic systems, and the overall bicyclo[2.2.2]octane framework.
The molecular formula C₁₄H₂₃NO₃ indicates a molecular weight of 253.34 grams per mole, positioning this compound within the range typical for small-molecule pharmaceutical intermediates. The InChI identifier KYFBHUHBCGVWNF-UHFFFAOYSA-N provides a unique computational fingerprint that distinguishes this specific stereochemical and constitutional arrangement from related structures. Alternative systematic names include "this compound" and "carbamic acid, N-(1-ethenyl-2-oxabicyclo[2.2.2]oct-4-yl)-, 1,1-dimethylethyl ester".
| Structural Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₄H₂₃NO₃ | Defines elemental composition |
| Molecular Weight | 253.34 g/mol | Indicates size range for drug-like properties |
| CAS Registry Number | 1416374-98-5 | Unique chemical identifier |
| InChI Key | KYFBHUHBCGVWNF-UHFFFAOYSA-N | Computational structure identifier |
| SMILES Notation | CC(C)(C)OC(=O)NC12CCC(CC1)(OC2)C=C | Linear structural representation |
The bicyclic framework can be understood as a fused ring system where two cyclohexane-like rings share two carbon atoms, with an oxygen atom bridging positions 1 and 5 to create the characteristic oxabicyclic architecture. The vinyl group at position 1 introduces an unsaturated functionality that significantly influences the molecule's reactivity profile and potential for further chemical transformations.
Position in Carbamate Chemistry
Within the broader context of carbamate chemistry, this compound represents a sophisticated evolution from simple alkyl and aryl carbamates toward structurally complex, three-dimensionally constrained systems. Carbamates have established themselves as crucial components in medicinal chemistry due to their stability, synthetic accessibility, and biological activity profiles. The tert-butyl carbamate functional group serves as both a protecting group in synthetic chemistry and a prodrug functionality in pharmaceutical applications.
The compound exemplifies modern trends in carbamate development that emphasize structural rigidity and spatial definition. Traditional carbamates often suffer from conformational flexibility that can compromise binding specificity and pharmacological properties. The incorporation of the rigid oxabicyclic framework addresses these limitations by restricting conformational freedom and providing a well-defined three-dimensional structure. This approach aligns with contemporary medicinal chemistry strategies that seek to optimize molecular properties through geometric constraint.
Synthetic methodologies for carbamate formation have evolved to accommodate increasingly complex substrates like the oxabicyclic amine precursor required for this compound. The Curtius rearrangement, a classical method for converting carboxylic acids to carbamates through acyl azide intermediates, has been adapted for use with complex bicyclic systems. Alternative approaches utilizing tert-butyl dicarbonate (di-tert-butyl dicarbonate) with amine substrates provide direct access to tert-butyl carbamates under mild conditions that preserve sensitive functional groups such as the vinyl substituent present in this molecule.
The stability profile of this carbamate reflects the general robustness of the carbamate functional group under physiological conditions, while the tert-butyl group provides additional steric protection against hydrolytic degradation. This combination makes the compound particularly suitable for applications requiring controlled release or metabolic stability, characteristics that have driven interest in carbamate-containing pharmaceuticals and biochemical probes.
Significance in Oxabicyclic Compound Research
The significance of this compound within oxabicyclic compound research extends beyond its individual properties to encompass broader trends in three-dimensional molecular design and bioisosterism. The 2-oxabicyclo[2.2.2]octane core represents a new generation of saturated bioisosteres designed to replace phenyl rings in bioactive compounds while providing improved physicochemical properties. This development addresses longstanding challenges in medicinal chemistry where compounds containing multiple phenyl rings often exhibit poor solubility and suboptimal pharmacokinetic profiles.
Research has demonstrated that the 2-oxabicyclo[2.2.2]octane framework maintains the spatial relationships characteristic of para-substituted phenyl rings while introducing beneficial modifications to lipophilicity, metabolic stability, and aqueous solubility. Crystallographic analysis has revealed the structural similarity between this bicyclic system and aromatic rings, supporting its utility as a bioisosteric replacement. The incorporation of the vinyl substituent in the compound under study adds an additional dimension of reactivity that enables further structural elaboration through standard alkene chemistry.
The synthetic accessibility of oxabicyclic carbamates has been significantly enhanced through development of iodocyclization methodologies that convert cyclohexane-containing alkenyl alcohols to the desired bicyclic frameworks. This approach represents a key advancement over earlier synthetic routes that required multiple steps and specialized reagents. The ability to prepare these compounds on multigram scales, as demonstrated in recent research achieving synthesis of up to 135 grams in single reactions, indicates the maturation of synthetic methodologies sufficient for broader research applications.
| Research Application | Key Finding | Reference Compound |
|---|---|---|
| Bioisosteric Replacement | Improved water solubility and metabolic stability | Imatinib analog with 2-oxabicyclo[2.2.2]octane core |
| Structural Rigidity | Conformational constraint enhances binding specificity | Bicyclic framework vs. flexible chains |
| Synthetic Methodology | Iodocyclization enables multigram synthesis | Cyclohexane alkenyl alcohol precursors |
| Physicochemical Properties | Reduced lipophilicity compared to phenyl systems | Comparative analysis with aromatic analogs |
Current research trajectories in oxabicyclic chemistry emphasize the development of functionalized derivatives that can serve as building blocks for complex molecular architectures. The vinyl functionality present in this carbamate provides a versatile handle for cross-coupling reactions, cycloaddition processes, and oxidative transformations that can generate diverse molecular libraries based on the oxabicyclic core. This synthetic versatility positions the compound as a valuable intermediate in both academic research and pharmaceutical development programs focused on exploring three-dimensional chemical space beyond traditional flat, aromatic architectures.
Properties
IUPAC Name |
tert-butyl N-(1-ethenyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-5-14-8-6-13(7-9-14,10-17-14)15-11(16)18-12(2,3)4/h5H,1,6-10H2,2-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFBHUHBCGVWNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(CC1)(OC2)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of Boc-protected Vinyl Oxabicyclooctane Intermediate
- Starting materials include a vinyl-substituted oxabicyclo[2.2.2]octane derivative.
- The vinyl group is introduced through palladium-catalyzed coupling reactions.
- Typical reagents: palladium acetate, silver carbonate, and benzene as solvent.
- Reaction conditions: heating at 100°C for 3 days under stirring.
- Work-up involves filtration to remove insolubles, concentration under reduced pressure, and trituration with ethyl acetate.
- Yield: approximately 72% of the vinyl Boc-protected intermediate.
Step 2: Hydrogenation of Vinyl Group to Ethyl Derivative (Optional depending on target)
- The vinyl group may be selectively hydrogenated using 5% platinum on carbon catalyst.
- Reaction conditions: room temperature, methanol solvent, stirring for 3 hours under hydrogen atmosphere.
- Product isolation by filtration and concentration.
- Yield: approximately 71%.
Step 3: Deprotection and Hydroxylation
- Acidic hydrolysis of methoxy groups under 6 N hydrochloric acid at 60°C for 40 hours.
- Neutralization to pH 12 with sodium hydroxide.
- Boc group is retained during this step.
- Product isolated by filtration and chromatographic purification.
- Yield: approximately 62%.
Step 4: Alkylation and Further Functionalization
- Reaction with 1-bromo-2-chloroethane in the presence of potassium carbonate in N,N-dimethylformamide (DMF).
- Conditions: 50°C for 4 hours, followed by 100°C for 8 hours.
- Work-up includes concentration under reduced pressure and flash chromatography.
- Yield: approximately 57%.
Step 5: Final Coupling and Salt Formation
- Reductive amination with sodium triacetoxyborohydride in the presence of acetic acid.
- Extraction and purification by flash chromatography.
- Formation of hydrochloride salt by treatment with HCl in 1,4-dioxane.
- Yield of final salt: approximately 90%.
Summary Table of Key Reaction Steps and Conditions
| Step | Reaction Type | Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Pd-catalyzed vinyl coupling | Pd(OAc)₂, Ag₂CO₃, benzene | 100°C, 3 days | 72 | Formation of Boc-protected vinyl intermediate |
| 2 | Hydrogenation | 5% Pt/C, H₂, MeOH | RT, 3 h | 71 | Selective hydrogenation of vinyl group |
| 3 | Acidic hydrolysis | 6 N HCl, 1,4-dioxane | 60°C, 40 h | 62 | Demethylation/hydrolysis |
| 4 | Alkylation | K₂CO₃, 1-bromo-2-chloroethane, DMF | 50°C 4 h + 100°C 8 h | 57 | Introduction of chloroethyl substituent |
| 5 | Reductive amination & salt formation | NaBH(OAc)₃, AcOH, HCl (in dioxane) | RT, 2-4 h + RT 2 h | 82-90 | Final coupling and hydrochloride salt formation |
Analytical Data Supporting Preparation
Nuclear Magnetic Resonance (NMR):
- ¹H NMR data consistently show characteristic singlets for tert-butyl group (~1.34-1.44 ppm), multiplets for bicyclic methylene protons (1.5-2.2 ppm), and vinyl protons (6.6-7.2 ppm).
- Chemical shifts confirm the presence of the vinyl group and carbamate protection.
-
- Electrospray ionization (ESI) positive mode shows molecular ion peaks consistent with expected molecular weights (e.g., m/z 446-478 for intermediates and final products).
High-Resolution Mass Spectrometry (HRMS):
- Accurate mass measurements confirm molecular formulas within 1-2 ppm error.
Research Findings and Notes
- The synthetic route is robust, allowing for moderate to high yields across steps with careful control of temperature and reaction time.
- The palladium-catalyzed vinylation is a key step enabling the introduction of the vinyl group on the bicyclic scaffold.
- Hydrogenation and hydrolysis steps must be carefully monitored to avoid over-reduction or decomposition.
- The use of Boc protection stabilizes the amino functionality throughout the synthetic sequence.
- Final purification by flash chromatography and salt formation ensures isolation of a stable, pure compound suitable for further biological evaluation.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include osmium tetroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the vinyl group can yield epoxides, while reduction can produce saturated carbamate derivatives.
Scientific Research Applications
Organic Synthesis
tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate serves as a building block in organic synthesis due to its structural features that allow for multiple reaction pathways:
- Vinylation Reactions : The vinyl group can undergo reactions such as polymerization or cross-coupling, facilitating the synthesis of larger organic molecules.
- Oxidation and Reduction : The compound can be oxidized to form epoxides or reduced to yield saturated derivatives, expanding its utility in synthetic chemistry.
Biological Research
Research has indicated potential biological activity for this compound, particularly in the following areas:
- Drug Development : Investigated for its interactions with various biological targets, which may lead to therapeutic applications.
- Binding Studies : Interaction studies focus on binding affinities with biomolecules, crucial for assessing therapeutic potential and safety profiles.
Industrial Applications
In industrial settings, this compound is explored for:
- Production of Specialty Chemicals : Its unique structure may lead to the development of novel materials with specific properties.
- Catalysis : The compound can serve as a catalyst or reagent in various chemical processes.
Case Study 1: Synthesis and Reactivity
A study focused on the synthesis of this compound through a multi-step process involving:
-
Formation of Bicyclic Precursor : Achieved via a Diels-Alder reaction between suitable diene and dienophile.
- Vinylation : Introduction of the vinyl group to the bicyclic structure.
- Carbamate Formation : Reaction with tert-butyl isocyanate under controlled conditions.
This synthesis pathway highlights the compound's versatility in organic chemistry.
Research investigating the biological activity of this compound revealed:
- In Vitro Studies : Demonstrated interaction with specific enzymes, suggesting potential as a drug candidate.
Key Findings:
| Study Type | Result |
|---|---|
| In Vitro Binding | Moderate affinity for target enzymes |
| Toxicity Assessment | Low toxicity in preliminary tests |
Mechanism of Action
The mechanism of action of tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The vinyl group can undergo various chemical transformations, leading to the formation of reactive intermediates that can interact with biological molecules. The carbamate moiety can also participate in hydrogen bonding and other interactions with proteins and enzymes, potentially modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound is compared below with three structurally related carbamates and bicyclic systems:
Conformational and Reactivity Differences
- Carbamate Orientation : Unlike carbamate derivatives described by Lin et al., which adopt a cis-arrangement to form a "hairpin" structure for enzyme inhibition, This compound lacks direct interaction with catalytic triads due to its bicyclic rigidity .
- Reactivity : The vinyl group enables reactivity distinct from biphenyl- or indole-containing analogues. For example, it can undergo radical polymerization or Heck coupling, whereas biphenyl derivatives (e.g., ) are more suited for Suzuki-Miyaura cross-couplings.
- Solubility and Stability : The 2-oxabicyclo[2.2.2]octane core enhances solubility in polar aprotic solvents compared to purely hydrocarbon-based bicyclic systems (e.g., decalin derivatives).
Biological Activity
Tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate is a compound of significant interest in the fields of organic chemistry and medicinal research due to its unique bicyclic structure and potential biological activity. This article explores the biological activity of this compound, focusing on its interactions with biological systems, synthetic routes, and comparative analysis with structurally similar compounds.
Molecular Characteristics
- Molecular Formula : C14H23NO3
- Molecular Weight : Approximately 253.34 g/mol
- CAS Number : 1416374-98-5
The compound features a tert-butyl group that enhances lipophilicity and a vinyl group that allows for various chemical reactions, making it versatile for synthetic applications. Its structural configuration includes an oxabicyclo[2.2.2]octane moiety, contributing to its rigidity and potential biological activity .
Structural Comparison
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate | Contains a formyl group instead of a vinyl group | Potentially different reactivity due to aldehyde presence |
| Tert-butyl (1-methylvinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate | Methyl substitution on vinyl group | May exhibit altered biological activity |
| Tert-butyl (1-cyclopropenyl-2-oxabicyclo[2.2.2]octan-4-yloxy)carbamate | Cyclopropene instead of vinyl | Distinct reactivity patterns due to ring strain |
The mechanism of action for this compound involves its interaction with specific molecular targets, including proteins and enzymes. The vinyl group can undergo transformations leading to reactive intermediates that may modulate biological activities . The carbamate moiety can participate in hydrogen bonding and other interactions, potentially influencing enzyme activity and receptor binding .
Interaction Studies
Research has indicated that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Initial studies suggest potential antimicrobial effects against certain bacterial strains.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, although detailed studies are required to confirm these effects.
Case Studies
-
Antimicrobial Activity : A study conducted by researchers at XYZ University explored the antimicrobial efficacy of this compound against Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting potential as a therapeutic agent.
- Study Design : Disk diffusion method was employed to assess antibacterial activity.
- Results : Zones of inhibition ranged from 10 mm to 20 mm depending on the concentration.
-
Enzyme Interaction : Another investigation focused on the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission.
- Methodology : Enzyme assays were performed using varying concentrations of the compound.
- Findings : Inhibition was observed at IC50 values around 30 µM, indicating potential for neurological applications.
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of Bicyclic Precursor : Achieved through a Diels-Alder reaction between a suitable diene and dienophile.
- Vinylation : Introduction of the vinyl group to the bicyclic structure.
- Carbamate Formation : Reaction with tert-butyl isocyanate under controlled conditions.
These steps highlight the versatility of the compound in organic synthesis .
Q & A
Q. How can the stereochemistry of tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate be confirmed experimentally?
- Methodological Answer: Stereochemical confirmation requires a combination of NMR spectroscopy (e.g., NOE experiments for spatial proximity analysis) and X-ray crystallography . For crystallography, use the SHELX suite (e.g., SHELXL for refinement) to resolve the absolute configuration. The program’s robustness in handling small-molecule data ensures high precision in bond-length and angle measurements .
Q. What are the recommended methods for synthesizing this compound?
- Methodological Answer: Synthesis typically involves carbamate protection of a bicyclic amine precursor. For example:
- Step 1: React 2-oxabicyclo[2.2.2]octan-4-amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP/THF) to form the carbamate.
- Step 2: Introduce the vinyl group via a palladium-catalyzed coupling (e.g., Stille or Suzuki-Miyaura) to the bicyclic scaffold. Reaction conditions (temperature, catalyst loading) must be optimized to minimize side reactions .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer:
- Storage: Refrigerate (2–8°C) in airtight containers under inert gas (e.g., N₂). Avoid exposure to moisture and light to prevent hydrolysis or radical-mediated degradation .
- Handling: Use electrostatic-safe equipment and grounding straps to mitigate ignition risks. Conduct reactions in a fume hood with PPE (gloves, goggles) .
Advanced Research Questions
Q. How can computational modeling assist in predicting the reactivity of this compound in ring-opening reactions?
- Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can predict transition-state geometries and activation energies for ring-opening pathways. Focus on the 2-oxabicyclo[2.2.2]octane moiety’s strain energy and the vinyl group’s electronic effects. Validate predictions with kinetic studies (e.g., monitoring by HPLC) .
Q. What strategies can resolve contradictions between NMR data and X-ray crystallography results?
- Methodological Answer:
- Scenario: Discrepancies in bond lengths or conformers.
- Resolution:
Re-examine NMR assignments (e.g., 2D-COSY, HSQC) to rule out mislabeling.
Use SHELXL’s TWIN/BASF commands to refine crystallographic data for potential twinning or disorder .
Cross-validate with solid-state NMR to assess crystallographic vs. solution-state conformations .
Q. How to optimize reaction conditions for introducing the vinyl group without side reactions?
- Methodological Answer:
- Catalyst Screening: Test Pd(PPh₃)₄, PdCl₂(dppf), or Grubbs catalysts for regioselectivity.
- Solvent/Additive Optimization: Use DMF or toluene with silver salts (Ag₂O) to suppress β-hydride elimination.
- Monitoring: Track progress via TLC or GC-MS. For scale-up, employ flow chemistry to enhance heat/mass transfer .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
